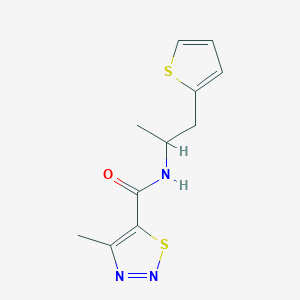

![molecular formula C12H23NO3 B2505597 Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate CAS No. 1932640-02-2](/img/structure/B2505597.png)

Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate

Descripción general

Descripción

Enantioselective Synthesis Analysis

The synthesis of tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate derivatives has been explored in various studies. One such study describes an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists. The key step involves an iodolactamization, leading to a highly functionalized lactam intermediate. This process was optimized to a single-pot transformation, enhancing efficiency .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been the subject of research, particularly in the context of conformational analysis. For instance, the crystal structure of a tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate was determined to confirm the relative substitution of the cyclopentane ring, which is crucial for the synthesis of carbocyclic analogues of nucleotides .

Chemical Reactions Analysis

Chemical reactions involving tert-butyl carbamate derivatives are diverse. One study reports the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which act as N-(Boc) nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds serve as valuable building blocks in organic synthesis . Another study examines the bromination and chlorination reactions of tert-butyl-substituted cyclohexenes, revealing insights into the conformational preferences and reaction mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives can be influenced by the presence of tert-butyl groups. For example, benzothiazole-modified tert-butyl carbazole derivatives were synthesized, and it was found that the tert-butyl moiety played a crucial role in gel formation. These gels could be used as fluorescent sensory materials for detecting volatile acid vapors, demonstrating the impact of molecular structure on material properties .

Case Studies

Several case studies highlight the application of tert-butyl carbamate derivatives. One such case involves the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, an intermediate of the natural product jaspine B, which exhibits cytotoxic activity against human carcinoma cell lines. The synthesis was achieved through a multi-step process starting from L-Serine . Another case study involves the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate in the production of biologically active compounds like omisertinib10.

Aplicaciones Científicas De Investigación

Synthesis of Carbocyclic Analogues

Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its utility in nucleoside analog synthesis. This compound's structure confirms the desired relative substitution pattern, essential for mimicking natural nucleotides' structural framework (Ober et al., 2004).

Intermediate for Factor Xa Inhibitors

An efficient stereoselective synthesis method has been described for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple precursors. This process highlights the compound's relevance in developing Factor Xa inhibitors, showcasing its potential in therapeutic applications (Wang et al., 2017).

Enantiopure N-protected β-hydroxyvaline Synthesis

The synthesis of enantiopure N-protected β-hydroxyvaline derivatives, such as (2R)-tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate, highlights its use in creating amino acid derivatives with potential pharmaceutical applications. The crystal structure of these compounds confirms their configurational purity and suggests their utility in drug development (Oku et al., 2004).

Platinum(IV) Carbamate Complexes

Research into platinum(IV) carbamate complexes, including those derived from tert-butyl carbamate, explores their synthesis, characterization, and cytotoxicity. These complexes show promise in cancer therapy, offering insights into designing new platinum-based chemotherapeutics with potentially improved efficacy and reduced side effects compared to current treatments (Wilson & Lippard, 2011).

Organogelation and Chemosenors

Benzothizole modified tert-butyl carbazole derivatives, including those incorporating tert-butyl carbamate structures, have been synthesized and explored for their organogelation properties. These studies open pathways to designing new materials for environmental monitoring and chemical sensing, demonstrating the compound's versatility beyond pharmaceutical applications (Sun et al., 2015).

Safety and Hazards

Mecanismo De Acción

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate are currently unknown . The compound’s bioavailability, half-life, and clearance rate would need to be determined through pharmacokinetic studies.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with targets . .

Propiedades

IUPAC Name |

tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJSEPNOVVUVJA-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Fluorophenoxy)-1-phenylethyl]prop-2-enamide](/img/structure/B2505517.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2505519.png)

![4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B2505523.png)

![4-butoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2505526.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2505530.png)

![3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2505531.png)

![N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2505533.png)

![(1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol](/img/structure/B2505534.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2505535.png)

![methyl 1-butyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2505537.png)